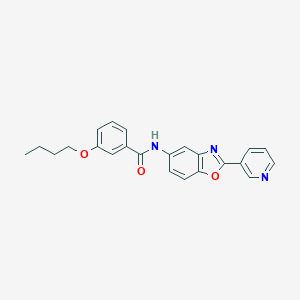![molecular formula C21H18ClN3O3S B278650 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature and has been found to have numerous biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various enzymes. It has been found to inhibit the activity of proteases such as cathepsin K and elastase, as well as kinases such as JNK and p38. It has also been found to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides.
Biochemical and Physiological Effects:
Compound X has been found to have numerous biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit various enzymes. It has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its ability to inhibit various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using compound X is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are numerous future directions for research involving compound X. One area of research could be the development of more selective inhibitors of specific enzymes. Another area of research could be the study of the neuroprotective effects of compound X in animal models of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of compound X could be further studied for their potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyphenylthiourea to form the corresponding 4-(4-methoxyphenyl)-1,3-thiazol-2-yl derivative. This intermediate is then reacted with 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid to form the final product, 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have numerous biochemical and physiological effects, including the inhibition of various enzymes such as proteases, kinases, and phosphodiesterases. It has also been found to have anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C21H18ClN3O3S |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-17-8-2-13(3-9-17)18-12-29-21(23-18)24-20(27)14-10-19(26)25(11-14)16-6-4-15(22)5-7-16/h2-9,12,14H,10-11H2,1H3,(H,23,24,27) |
Clé InChI |
WTSMZEKZQHXHJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)

![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)